molecular formula C8H8ClN3O2 B13724770 N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide

N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide

Cat. No.: B13724770
M. Wt: 213.62 g/mol
InChI Key: QQABYHBSEHZESN-UHFFFAOYSA-N
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Description

N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group and a pyrimidinyl group substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide typically involves the reaction of 4-chloro-2-pyrimidinylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-pyrimidinylamine+acetic anhydrideThis compound+acetic acid\text{4-chloro-2-pyrimidinylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-chloro-2-pyrimidinylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidinyl ring can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-pyrimidinylamine and acetic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide

Uniqueness

N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide is unique due to its specific substitution pattern and the presence of both acetyl and pyrimidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

N-acetyl-N-(4-chloropyrimidin-2-yl)acetamide

InChI

InChI=1S/C8H8ClN3O2/c1-5(13)12(6(2)14)8-10-4-3-7(9)11-8/h3-4H,1-2H3

InChI Key

QQABYHBSEHZESN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC=CC(=N1)Cl)C(=O)C

Origin of Product

United States

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